molecular formula C15H16ClNO2S B5244247 [(8-Chloro-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid

[(8-Chloro-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid

Cat. No.: B5244247
M. Wt: 309.8 g/mol
InChI Key: GYDHEVRYABOFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of [(8-Chloro-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid typically involves several steps. One common method includes the reaction of 2-chloroquinoline derivatives with appropriate reagents under controlled conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

[(8-Chloro-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown potential in several scientific research areas:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Studies have explored its interactions with biological systems, including its potential as an antimicrobial agent.

    Medicine: Research has indicated possible applications in drug development, particularly for treating infections and other diseases.

    Industry: Its unique chemical properties make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of [(8-Chloro-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

[(8-Chloro-2-methyl-3-propylquinolin-4-yl)sulfanyl]acetic acid can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial properties.

    Camptothecin: Used in cancer treatment.

    Mepacrine: Another antimalarial agent.

Properties

IUPAC Name

2-(8-chloro-2-methyl-3-propylquinolin-4-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-3-5-10-9(2)17-14-11(6-4-7-12(14)16)15(10)20-8-13(18)19/h4,6-7H,3,5,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDHEVRYABOFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C2C(=C1SCC(=O)O)C=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.